Physicochemical Differentiation: Computed Drug-Likeness Parameters of the Furan-Isoxazole-Indole Carboxamide vs. the Oxoacetamide Analog
In the absence of any published biological data, the only verifiable quantitative differentiation between the target compound and its closest commercially cataloged analog rests on their computed physicochemical descriptors. The target compound, an indole-3-carboxamide, shows a lower molecular weight (307.30 g/mol) and fewer hydrogen bond acceptors (4) compared to the oxoacetamide analog N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 1105241-85-7), which has a molecular weight of 335.3 g/mol and 5 hydrogen bond acceptors [1]. This translates to a lower topological polar surface area and a reduced heavy atom count for the target compound, making it the more fragment-like, lower molecular complexity starting point for hit-to-lead campaigns [1].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 307.30 g/mol; H-bond acceptors = 4 |
| Comparator Or Baseline | N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 1105241-85-7): MW = 335.3 g/mol; H-bond acceptors = 5 |
| Quantified Difference | ΔMW = 28.0 g/mol; ΔHBA = 1 |
| Conditions | Computed PubChem descriptors (XLogP3, hydrogen bond donor/acceptor counts, rotatable bonds) based on the 2D structures of each compound. |
Why This Matters
For hit-to-lead programs, the lower molecular weight and reduced hydrogen bond acceptor count of the target carboxamide may translate to improved ligand efficiency indices when normalized for future bioactivity, compared to the heavier oxoacetamide analog.
- [1] PubChem. (2025). Compound Summary for CID 45497836, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide. National Center for Biotechnology Information. View Source
